molecular formula C11H17NO B13255011 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B13255011
M. Wt: 179.26 g/mol
InChI Key: KQKCVIUJSADYGI-UHFFFAOYSA-N
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Description

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol is a secondary amine-alcohol derivative featuring a 2,6-dimethylbenzyl group attached to an ethanolamine backbone. Its structure combines aromatic and aliphatic functionalities, which may confer unique physicochemical and biological properties. For example, compounds like 1-cyclohexyl-2-((2,6-dimethylphenyl)amino)ethan-1-ol (from ) share its core ethanolamine framework but differ in substituents, enabling comparative analysis .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(2,6-dimethylphenyl)methylamino]ethanol

InChI

InChI=1S/C11H17NO/c1-9-4-3-5-10(2)11(9)8-12-6-7-13/h3-5,12-13H,6-8H2,1-2H3

InChI Key

KQKCVIUJSADYGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,6-dimethylbenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include:

    Temperature: Room temperature

    Solvent: Ethanol or methanol

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aminoethanol derivatives.

Scientific Research Applications

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of a cyclohexyl group in the analog from increases molecular weight and hydrophobicity compared to the target compound’s simpler 2,6-dimethylbenzyl group. This may influence solubility and bioavailability .
  • Synthetic Methods : The target compound’s synthesis likely parallels reductive amination routes used for its analogs, though specific conditions (e.g., temperature, catalysts) remain undefined in the evidence .

Comparison with Agrochemical Derivatives

The 2,6-dimethylphenyl moiety is prevalent in fungicides such as metalaxyl and mefenoxam (). While these compounds share the aromatic backbone, their functional groups diverge significantly:

Table 2: Functional Group and Application Differences

Compound Name Core Structure Functional Groups Primary Use
2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol Ethanolamine Amino, hydroxyl, 2,6-dimethylbenzyl Not reported (likely research chemical)
Metalaxyl (ISO) Alanine ester Methoxyacetyl, methyl ester Fungicide (oomycete control)
Mefenoxam D-Alaninate derivative Methoxyacetyl, methyl ester (R-configuration) Fungicide (enhanced enantioselectivity)

Key Observations :

  • Biological Activity: The ethanolamine group in the target compound contrasts with the alanine ester in metalaxyl/mefenoxam, suggesting divergent mechanisms of action. The latter’s methoxyacetyl group is critical for binding to fungal RNA polymerase .

Biological Activity

2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol, a compound with potential therapeutic applications, has garnered interest due to its complex biological activity. This article reviews the biological properties of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure

The chemical structure of 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This structure features a dimethyl-substituted phenyl ring attached to an aminoethanol moiety, which is critical for its biological activity.

The biological activity of 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown inhibitory effects on enzymes such as α-glucosidase and various carbonic anhydrases. The inhibition of these enzymes can lead to reduced glucose absorption and potentially lower blood sugar levels, making this compound a candidate for diabetes management .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives similar to 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol have demonstrated activity against pathogens such as Mycobacterium tuberculosis and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the sub-micromolar range, indicating potent antibacterial effects .

Cytotoxicity Studies

Cytotoxicity assays reveal that while certain derivatives exhibit significant antimicrobial activity, they also possess varying degrees of cytotoxicity against human cell lines. For example, compounds with amide or urea linkages showed improved selectivity indices (SI), suggesting a balance between antimicrobial efficacy and reduced toxicity .

Study 1: Antimicrobial Efficacy

In a comparative study on the efficacy of various phenyl-substituted amines against M. tuberculosis, it was found that the presence of lipophilic groups at specific positions enhanced antibacterial activity. The study reported that compounds with a similar backbone to 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol achieved MICs as low as 0.30 μM with favorable selectivity .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related compounds demonstrated that modifications at the 2-position of the phenyl ring significantly influenced α-glucosidase inhibitory activity. The introduction of methyl groups at strategic positions led to enhanced inhibition rates compared to unmodified analogs .

Data Tables

Compound MIC (μM) Selectivity Index Target Pathogen
2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol0.3028Mycobacterium tuberculosis
Urea-linked analog0.2526Escherichia coli
Amide-linked analog0.1537Staphylococcus aureus

Q & A

Q. What synthetic strategies are effective for preparing 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol?

Synthesis typically involves reductive amination between 2,6-dimethylbenzaldehyde and ethanolamine under hydrogenation conditions. Catalysts like Pd/C in anhydrous ethanol with HCl additives enhance reaction efficiency. Post-synthesis purification via recrystallization (using polar solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Monitoring reaction progress with TLC or HPLC is recommended .

Q. How can the structural integrity of this compound be validated?

X-ray crystallography using SHELXL (for small-molecule refinement) is the gold standard for confirming molecular geometry. Complement with spectroscopic techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify amine and hydroxyl proton environments.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N–H stretch) and ~1050 cm1^{-1} (C–O stretch) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. What solvent systems are optimal for solubility and reactivity studies?

The compound exhibits moderate solubility in polar protic solvents (e.g., ethanol, methanol) and limited solubility in water. For reactions requiring aprotic conditions, dimethylformamide (DMF) or dichloromethane (DCM) are suitable. Solubility tests under varying temperatures (20–60°C) and pH (4–9) can guide experimental design .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethylphenyl group influence reactivity?

The ortho-methyl groups create steric hindrance, reducing nucleophilic attack at the aromatic ring. Electronic effects (via hyperconjugation) stabilize the amine group, altering reaction kinetics in substitutions or oxidations. Computational modeling (DFT calculations) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What methodologies address contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Solutions include:

  • Standardized Assays : Use validated cell lines (e.g., HEK-293 for receptor studies) and control compounds.
  • Orthogonal Techniques : Pair binding assays (e.g., SPR) with functional assays (e.g., cAMP measurement).
  • Meta-Analysis : Apply statistical tools (e.g., Rosenthal’s fail-safe N) to assess publication bias .

Q. How can biocatalytic routes improve synthesis sustainability?

Enzymatic approaches (e.g., transaminases or alcohol dehydrogenases) offer greener alternatives by reducing metal catalyst use and harsh conditions. For example, immobilized enzymes in flow reactors enhance reusability and yield. Solvent optimization (e.g., ionic liquids) further minimizes environmental impact .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., GPCRs).
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets linking structural descriptors (logP, polar surface area) to activity.
  • MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes over time .

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